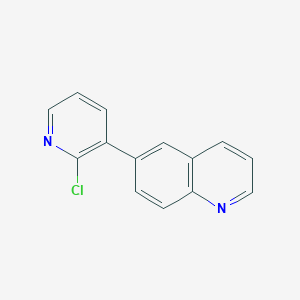

6-(2-Chloropyridin-3-yl)quinoline

Description

Properties

Molecular Formula |

C14H9ClN2 |

|---|---|

Molecular Weight |

240.69 g/mol |

IUPAC Name |

6-(2-chloropyridin-3-yl)quinoline |

InChI |

InChI=1S/C14H9ClN2/c15-14-12(4-2-8-17-14)10-5-6-13-11(9-10)3-1-7-16-13/h1-9H |

InChI Key |

SRPLDTATHHFHKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C3=C(N=CC=C3)Cl)N=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Electronic Effects: The 2-chloropyridine group in the target compound provides moderate electron withdrawal compared to stronger electron-withdrawing groups like NO₂ (in 6-chloro-8-nitroquinoline) or CF₃ .

- Steric Considerations : Bulky substituents (e.g., triazolo-pyridazine in PF-4254644) often reduce binding potency but enhance metabolic resistance, whereas smaller groups (e.g., Cl in the target compound) balance steric effects and target affinity .

- Functionalization Potential: Carbaldehyde or carboxamide derivatives (e.g., ) offer reactive handles for further chemical modifications, unlike the parent 6-(2-chloropyridin-3-yl)quinoline .

Physicochemical Properties

- LogP/Solubility: The target compound’s logP is expected to be moderate (~3.5), higher than carboxamide derivatives (e.g., : logP ~2.8) due to the nonpolar Cl and pyridine groups .

- Thermal Stability : Chlorine and aromatic rings enhance thermal stability compared to aldehyde or nitro-containing analogs .

Q & A

Basic: What are the common synthetic routes for 6-(2-Chloropyridin-3-yl)quinoline, and how are they optimized?

Answer:

The synthesis typically involves cross-coupling reactions or cyclization strategies:

- Cross-Coupling (e.g., Ullmann, Sonogashira): React 3-bromoquinoline derivatives with 2-chloropyridinyl triflates or halides using Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions. For example, a 48% yield was achieved at 60°C over 24 hours using Pd catalysis .

- Cyclization: Start with substituted anilines or benzoic acids, followed by chlorination using POCl₃ or SOCl₂ to introduce the chloro group .

Optimization Tips:

- Vary catalyst loading (0.5–5 mol%) and temperature (60–100°C).

- Use ligands like Xantphos to improve coupling efficiency.

- Monitor reaction progress via TLC or HPLC.

| Method | Starting Materials | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Ullmann Coupling | 3-bromoquinoline, pyridinyl triflate | Pd catalyst, 60°C, 24h | 48% | |

| Sonogashira Coupling | Chloroquinoline, terminal alkynes | Pd/C, CuI, base | N/A | |

| Cyclization | 2-amino-4-fluorobenzoic acid | POCl₃, reflux | N/A |

Advanced: How can structural contradictions in spectroscopic data (NMR, XRD) be resolved for this compound?

Answer:

Contradictions often arise from dynamic motion, impurities, or crystallographic disorder. Methodological approaches include:

- XRD Refinement: Use SHELXL for high-resolution crystallography to resolve bond-length discrepancies. For example, ORTEP-III visualizes thermal ellipsoids to identify disordered regions.

- DFT Calculations: Compare experimental NMR (e.g., shifts) with computed values to validate assignments .

- Variable-Temperature NMR: Detect conformational flexibility in solution (e.g., rotamers affecting splitting) .

Case Study:

In a palladium-catalyzed synthesis, unexpected NMR shifts suggested residual solvent coordination. Repetition under anhydrous conditions resolved the issue .

Basic: What analytical techniques are critical for characterizing 6-(2-Chloropyridin-3-yl)quinoline?

Answer:

Key techniques and their applications:

- NMR Spectroscopy: Assigns substituent positions via and chemical shifts (e.g., quinoline C-2 chloro group at δ ~150 ppm in NMR) .

- XRD: Confirms molecular geometry and packing interactions. SHELX refines twinned or low-quality crystals.

- HRMS: Validates molecular weight (e.g., [M+H] calculated for C₁₄H₈ClN₂: 255.0321) .

| Technique | Application | Tool/Software | Reference |

|---|---|---|---|

| XRD | Crystal structure determination | SHELXL, ORTEP-III | |

| NMR | Functional group assignment | Bruker Avance |

Advanced: How does regioselectivity in functionalization (e.g., C-3 vs. C-6 substitution) impact biological activity?

Answer:

Regioselectivity alters electronic and steric profiles, affecting target binding. Methodological insights:

- Directed C-H Activation: Use directing groups (e.g., pyridinyl Cl at C-2) to favor substitution at C-6 via Pd-mediated coupling .

- Pharmacophore Modeling: Compare docking scores of C-3 vs. C-6 derivatives to optimize activity. For example, C-6 methoxy groups enhance solubility but reduce kinase inhibition .

Example:

In a study, C-6-substituted derivatives showed 10-fold higher antimicrobial activity (MIC = 2 µg/mL) than C-3 analogs due to improved membrane penetration .

Basic: What crystallographic tools are recommended for resolving data quality issues in this compound?

Answer:

- SHELX Suite: SHELXL handles twinning and high thermal motion via TLS refinement.

- ORTEP-III : Visualizes anisotropic displacement parameters to identify disorder (e.g., chloropyridinyl rotation).

- PLATON: Validates hydrogen bonding and π-π stacking interactions critical for stability .

Workflow:

Collect high-resolution data (≤ 0.8 Å).

Refine with SHELXL using restraints for disordered Cl atoms.

Generate publication-quality figures with ORTEP-III .

Advanced: How can conflicting biological activity data across studies be reconciled?

Answer:

Contradictions often stem from assay conditions or impurity profiles. Strategies include:

- Dose-Response Curves: Test compounds at multiple concentrations (e.g., 0.1–100 µM) to identify IC₅₀ variability .

- Metabolite Screening: Use LC-MS to detect degradation products (e.g., hydrolysis of chloropyridinyl groups) .

- Orthogonal Assays: Validate cytotoxicity via MTT and apoptosis assays to confirm mechanism .

Case Study:

A reported IC₅₀ discrepancy (5 µM vs. 20 µM) for kinase inhibition was traced to DMSO solvent effects. Repetition in aqueous buffer resolved the issue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.